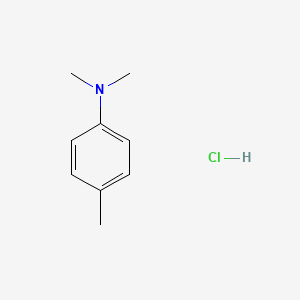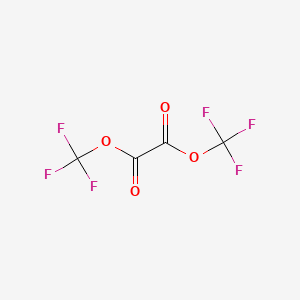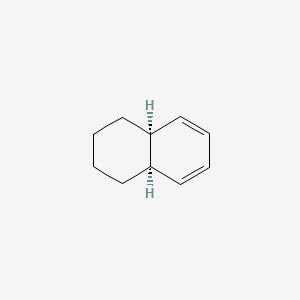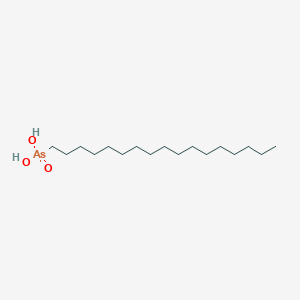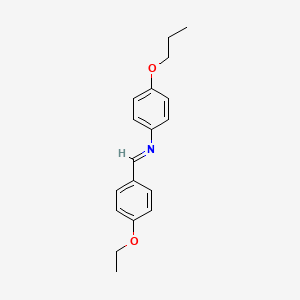![molecular formula C10H14O3 B14720287 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one CAS No. 6514-69-8](/img/structure/B14720287.png)
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one is a chemical compound with the molecular formula C10H14O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with a cyclopentanone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the oxolan-2-one, followed by the addition of the cyclopentanone derivative. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolan-2-one (Butyrolactone): A simpler analog without the cyclopentyl group.
Cyclopentanone: A related compound with a similar cyclopentyl structure but lacking the oxolan-2-one ring.
Uniqueness
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one is unique due to its combined structure of oxolan-2-one and cyclopentyl groups. This dual functionality provides distinct chemical properties and reactivity compared to its simpler analogs. Its unique structure also opens up diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
6514-69-8 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-[(2-oxocyclopentyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O3/c11-9-3-1-2-7(9)6-8-4-5-10(12)13-8/h7-8H,1-6H2 |
Clé InChI |
OYEUVRUIXOYRCB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)CC2CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


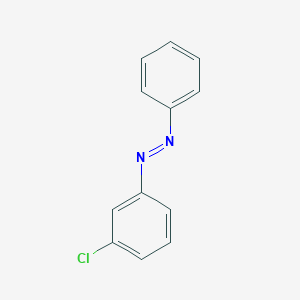
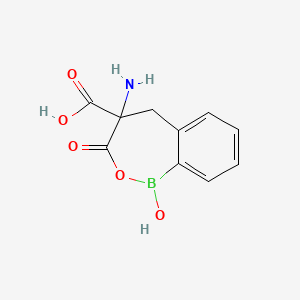
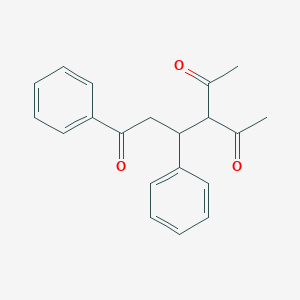


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
